molecular formula C18H19N3O2S2 B2767212 4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034231-62-2

4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No. B2767212
CAS RN: 2034231-62-2
M. Wt: 373.49
InChI Key: OMMSDRSPFDUTEG-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Scientific Research Applications

Synthesis and Bioactivity

A series of derivatives related to 4-(1H-pyrazol-1-yl)-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide has been synthesized to investigate their potential in various biological activities. These activities include cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase (CA) enzymes. Certain derivatives demonstrated interesting cytotoxic activities, which could be crucial for further anti-tumor studies. Additionally, some sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential as therapeutic agents targeting these enzymes [Gul et al., 2016].

Anticancer and Antimicrobial Activities

Celecoxib derivatives containing the 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in various assays, including against HCV NS5B RdRp activity and in cancer cell line screenings, highlighting their potential as multifaceted therapeutic agents [Küçükgüzel et al., 2013].

Novel Antitumor Agents

Research has also focused on the synthesis of novel compounds featuring the pyrazole moiety for evaluating antitumor activity. One study highlighted derivatives that were more effective than the reference drug, doxorubicin, indicating the potential of these compounds as novel antitumor agents [Alqasoumi et al., 2009].

COX-2 Inhibitors and Anti-Inflammatory Properties

A significant focus of research on derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide includes their potential as COX-2 inhibitors and their anti-inflammatory properties. Studies have identified compounds with potent and selective inhibition of COX-2, providing insight into the design of new anti-inflammatory drugs [Penning et al., 1997].

Fluorometric Sensing and Metal Ion Detection

The pyrazoline derivative of 4-(1H-pyrazol-1-yl)benzenesulfonamide has been utilized in fluorometric sensing for the selective detection of metal ions, particularly Hg2+. This research indicates the compound's utility in environmental monitoring and safety applications [Bozkurt & Gul, 2018].

properties

IUPAC Name

4-pyrazol-1-yl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c22-25(23,16-8-6-15(7-9-16)21-13-4-12-19-21)20-18(10-1-2-11-18)17-5-3-14-24-17/h3-9,12-14,20H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMSDRSPFDUTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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